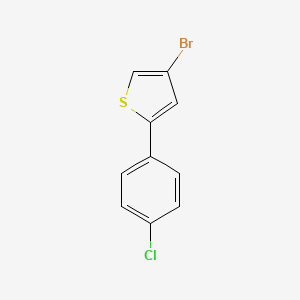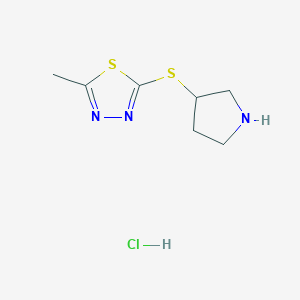
2-N-(2-Methylphenyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(2-Methylphenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C12H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-Methylphenyl)pyridine-2,6-diamine can be achieved through several methods. One common approach involves the reaction of 2,6-diaminopyridine with 2-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like cesium carbonate to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-N-(2-Methylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-N-(2-Methylphenyl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds
Mechanism of Action
The mechanism of action of 2-N-(2-Methylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of 2-N-(2-Methylphenyl)pyridine-2,6-diamine.
2-Methylphenyl isocyanate: Another precursor used in the synthesis.
Pyridine derivatives: Compounds with similar structures and properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-N-(2-methylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H13N3/c1-9-5-2-3-6-10(9)14-12-8-4-7-11(13)15-12/h2-8H,1H3,(H3,13,14,15) |
InChI Key |
BLKXGWWPIJJBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


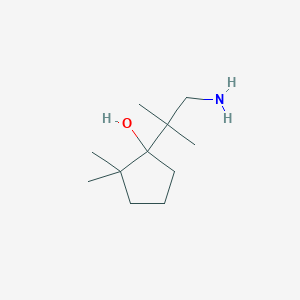
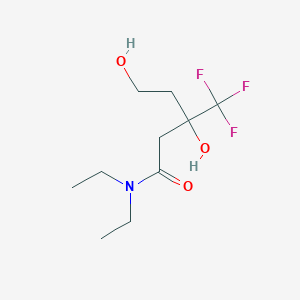
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
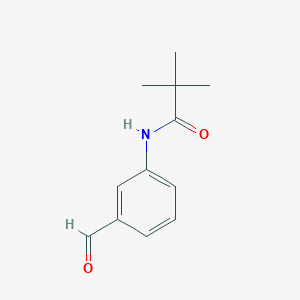

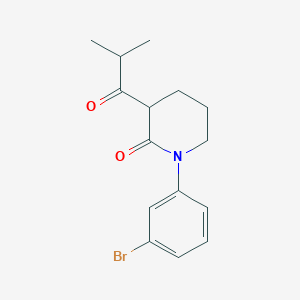
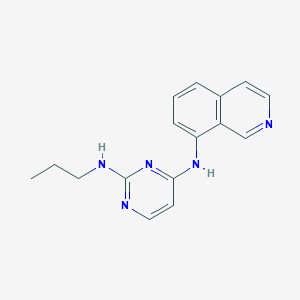
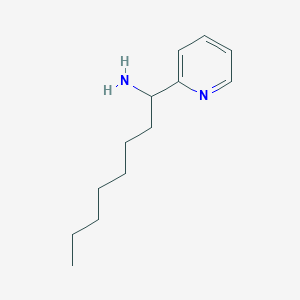

![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
